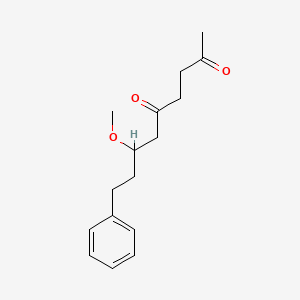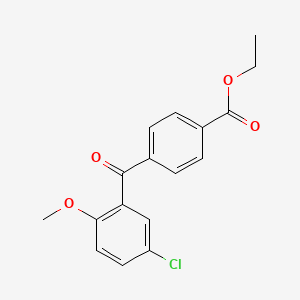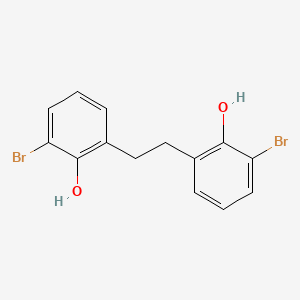![molecular formula C16H9ClF6O B12596477 2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol CAS No. 634184-64-8](/img/structure/B12596477.png)
2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol is a synthetic organic compound characterized by the presence of trifluoromethyl groups, a chlorophenol moiety, and an ethenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)benzene and 4-chlorophenol.
Formation of Ethenyl Linkage: The ethenyl linkage is introduced through a Heck reaction, where 3,5-bis(trifluoromethyl)benzene is coupled with 4-chlorophenol in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-150°C) to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Heck reaction process, optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ethenyl linkage can be reduced to form ethyl derivatives.
Substitution: The chlorophenol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of trifluoromethyl groups, which enhance lipophilicity and membrane permeability.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and cellular membranes.
Pathways Involved: It may inhibit enzyme activity, modulate receptor function, or disrupt membrane integrity, leading to its biological effects.
類似化合物との比較
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether
Uniqueness
2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol is unique due to the combination of its trifluoromethyl groups, ethenyl linkage, and chlorophenol moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
634184-64-8 |
|---|---|
分子式 |
C16H9ClF6O |
分子量 |
366.68 g/mol |
IUPAC名 |
2-[2-[3,5-bis(trifluoromethyl)phenyl]ethenyl]-4-chlorophenol |
InChI |
InChI=1S/C16H9ClF6O/c17-13-3-4-14(24)10(7-13)2-1-9-5-11(15(18,19)20)8-12(6-9)16(21,22)23/h1-8,24H |
InChIキー |
DLIMZOTZUVCOBS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B12596396.png)
![Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12596406.png)





![(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone](/img/structure/B12596436.png)


![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-diol](/img/structure/B12596449.png)

![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-](/img/structure/B12596468.png)

